6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile
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Overview
Description
6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a benzyl sulfanyl moiety, and a phenylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-tert-butylbenzyl chloride with thiourea to form 4-tert-butylbenzyl isothiocyanate. This intermediate is then reacted with 2,6-di-tert-butyl-4-mercaptophenol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar in structure but lacks the nicotinonitrile core.
4-tert-Butylbenzyl mercaptan: Contains a mercaptan group instead of the sulfanyl moiety.
2-(4-tert-Butylbenzyl)propionaldehyde: Features a propionaldehyde group instead of the nicotinonitrile core.
Uniqueness
6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile is unique due to its combination of tert-butyl groups, benzyl sulfanyl moiety, and phenylnicotinonitrile core, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C27H30N2S |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
6-tert-butyl-2-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H30N2S/c1-26(2,3)21-14-12-19(13-15-21)18-30-25-23(17-28)22(20-10-8-7-9-11-20)16-24(29-25)27(4,5)6/h7-16H,18H2,1-6H3 |
InChI Key |
JJRKIEOGUXXMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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